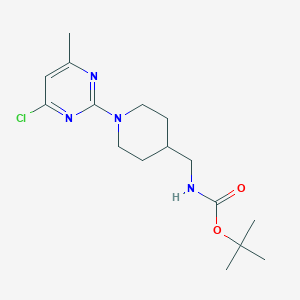

tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Description

This compound is a tert-butyl carbamate derivative featuring a piperidine core substituted with a 4-chloro-6-methylpyrimidin-2-yl group. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate group acts as a protecting moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN4O2/c1-11-9-13(17)20-14(19-11)21-7-5-12(6-8-21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWIEGHWARVHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)CNC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the use of reagents such as piperidine, formaldehyde, and hydrogen chloride.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction. This step often requires the use of 4-chloro-6-methylpyrimidine as a starting material.

Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and methanol, while catalysts such as triethylamine may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring substituted with a pyrimidine derivative. This structural complexity contributes to its biological activity.

Medicinal Chemistry

Tert-butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to various diseases.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, possibly through the inhibition of specific enzymatic pathways involved in cell proliferation.

- Neuropharmacology : The piperidine component is known for its neuroactive properties, making this compound a candidate for studies focusing on neurodegenerative diseases.

The compound has been investigated for its pharmacological properties, particularly its role as an inhibitor of key enzymes and receptors.

Key Findings:

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes such as kinases and proteases, which are critical in cancer and inflammatory pathways.

- Receptor Modulation : It has been observed to modulate neurotransmitter receptors, which could have implications for treating psychiatric disorders.

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it valuable in synthetic organic chemistry.

Synthetic Pathways:

- The compound can be synthesized through multi-step reactions involving the coupling of piperidine derivatives with pyrimidine precursors followed by carbamate formation.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished by its 4-chloro-6-methylpyrimidin-2-yl substituent on the piperidine ring. Key analogs and their structural differences include:

Key Observations :

- Electron-Withdrawing vs.

- Piperidine Modifications : Acetylation of the piperidine nitrogen (as in ) reduces basicity, impacting solubility and hydrogen-bonding capacity.

- Ring Systems : Analogs lacking the piperidine core (e.g., ) exhibit reduced steric bulk, which may influence binding affinity in target proteins.

Spectral Data and Characterization

- NMR Analysis :

- The target compound’s piperidine and pyrimidine protons would resonate similarly to , where δ 8.22 (s, 1H) corresponds to a pyrimidine proton, and δ 3.56 (d, J=6.6 Hz, 2H) reflects the piperidine-methyl carbamate group .

- Methoxy groups (e.g., δ 3.28 in ) exhibit distinct shifts compared to methyl groups on pyrimidine.

- Mass Spectrometry :

- The target compound’s molecular ion would likely align with analogs like (m/z 542 [M+H]⁺ for a nitro-containing derivative), with fragmentation patterns dependent on substituents .

Biological Activity

Overview

tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS No. 1261233-64-0) is a complex organic compound that combines a tert-butyl group, a piperidine ring, and a pyrimidine moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including interactions with specific proteins and enzymes that may influence various biological pathways.

Chemical Structure

The molecular formula of this compound is . The structural representation highlights the functional groups that contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator of specific pathways, influencing cellular processes. Ongoing studies are focused on elucidating its binding affinity and the precise molecular interactions involved.

Pharmacological Potential

Research indicates that this compound exhibits potential as a pharmacological agent. It has been studied for its possible applications in treating various diseases, including cancer and neurological disorders. The compound's structure suggests it may interact with key enzymes involved in these conditions.

Inhibition Studies

In vitro studies have shown that related carbamate compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation. For instance, some derivatives demonstrated IC50 values indicating effective inhibition of these enzymes, suggesting potential neuroprotective effects .

Case Studies

- Anticancer Activity : A study explored the anticancer properties of pyrimidine-based compounds similar to this compound, revealing significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

- Neurological Effects : Another investigation highlighted the compound's potential neuroprotective effects through modulation of cholinergic signaling pathways. The inhibition of AChE suggests that it could enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine | Similar piperidine structure | Moderate AChE inhibition |

| tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate | Variation in pyrimidine substitution | Anticancer properties noted |

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of chemical modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.